Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol is a compound that combines the structural features of benzoic acid and 2,3-dihydro-1,4-benzodithiin-6-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodithiin-6-ol typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. For instance, the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide can yield 2,3-dihydro-1,4-benzodithiin derivatives . The reaction conditions, such as solvent polarity and the choice of reagents, can significantly influence the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may serve as a lead compound for developing new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme or protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: This compound is structurally similar but contains an oxygen atom instead of a sulfur atom in the ring.
1,4-Benzodioxane: Another similar compound with an oxygen atom in the ring instead of sulfur.
Uniqueness
Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol is unique due to the presence of both benzoic acid and 2,3-dihydro-1,4-benzodithiin moieties in its structure
Eigenschaften
CAS-Nummer |
93170-65-1 |
---|---|
Molekularformel |
C15H14O3S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol |
InChI |
InChI=1S/C8H8OS2.C7H6O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;8-7(9)6-4-2-1-3-5-6/h1-2,5,9H,3-4H2;1-5H,(H,8,9) |
InChI-Schlüssel |
VKWDUEDQJSFZGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(S1)C=CC(=C2)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.